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Compound of Interest

Compound Name: 3-(4-Bromophenyl)oxetane

Cat. No.: B1377241

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with
optimized physicochemical properties is paramount. Among the saturated heterocycles that
have garnered significant attention, the oxetane ring stands out. This four-membered cyclic
ether, once considered a synthetic curiosity due to its inherent ring strain (approx. 106
kJ-mol~1), is now recognized as a powerful tool in drug design. Its incorporation can profoundly
influence a molecule's aqueous solubility, metabolic stability, lipophilicity, and hydrogen bond
accepting capacity. When strategically integrated, the oxetane moiety can serve as a polar,
metabolically robust bioisostere for more common groups like gem-dimethyl or carbonyl
functionalities, often leading to superior drug-like properties.

This guide focuses on 3-(4-Bromophenyl)oxetane, a key building block that marries the
advantageous properties of the oxetane core with the synthetic versatility of an aryl bromide.
This combination makes it an exceptionally valuable starting material for researchers and drug
development professionals aiming to explore new chemical space and accelerate the discovery
of next-generation therapeutics. As your application scientist, my goal is to provide not just
data, but a field-proven perspective on the synthesis, handling, and strategic deployment of this
important intermediate.

PART 1: Nomenclature and Physicochemical
Properties

Correctly identifying a chemical entity is the foundation of reproducible science. The compound
of interest is unambiguously defined by the following identifiers.
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IUPAC Name: 3-(4-bromophenyl)oxetane[1][2]

CAS Number: 1402158-49-9[1][2]

Molecular Formula: CoHsBroO

Synonyms: Oxetane, 3-(4-bromophenyl)-; MFCD22628728; SCHEMBL12987346[1][2]

The key physicochemical properties, essential for planning reactions and formulations, are
summarized below.

Property Value Source
Molecular Weight 213.07 g/mol PubChem[1][2]
Monoisotopic Mass 211.98368 Da PubChem[1][2]
Physical Form Solid or Semi-solid or liquid Sigma-Aldrich[3]
XLogP3-AA (Predicted) 2.3 PubChem[1][2]
Hydrogen Bond Donors 0 PubChem[1][2]
Hydrogen Bond Acceptors 1 PubChem[1][2]
Storage Conditions Sealed in dry, 2-8°C Sigma-Aldrich[3]

PART 2: Synthesis Pathway and Protocol

The synthesis of 3-substituted oxetanes is a non-trivial task due to the thermodynamics of
forming a strained four-membered ring. While several methods exist, the intramolecular
cyclization of a 1,3-diol precursor is the most reliable and common strategy. From an
application standpoint, the Mitsunobu reaction is often the method of choice for this
transformation.

Causality of Method Selection: The Mitsunobu reaction is selected for its exceptionally mild
conditions, which avoids the strong bases or high temperatures that could promote side
reactions with the aryl bromide. It proceeds via an Sn2 mechanism, which provides excellent
stereochemical control if a chiral diol is used. The reaction is driven by the formation of the
highly stable triphenylphosphine oxide byproduct.

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/product/b1377241?utm_src=pdf-body
http://pikka.uochb.cas.cz/63/10/1613/
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Bromophenyl_oxetane
http://pikka.uochb.cas.cz/63/10/1613/
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Bromophenyl_oxetane
http://pikka.uochb.cas.cz/63/10/1613/
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Bromophenyl_oxetane
http://pikka.uochb.cas.cz/63/10/1613/
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Bromophenyl_oxetane
http://pikka.uochb.cas.cz/63/10/1613/
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Bromophenyl_oxetane
https://www.ambeed.com/products/1402158-49-9.html
http://pikka.uochb.cas.cz/63/10/1613/
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Bromophenyl_oxetane
http://pikka.uochb.cas.cz/63/10/1613/
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Bromophenyl_oxetane
http://pikka.uochb.cas.cz/63/10/1613/
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Bromophenyl_oxetane
https://www.ambeed.com/products/1402158-49-9.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1377241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The logical precursor for our target is 2-(4-bromophenyl)propane-1,3-diol. The overall synthetic
workflow is depicted below.

Step 1: Diol Synthesis

@iethyl (4-bromobenzyl)malonate)

LiAIH4
THF, 0°C to RT

(2-(4-Bromophenyl)propane-l,3-d@

PPhs, DIAD
THF, 0°C to RT
(Mitsunobu Reaction)

Step 2: Intramolev cular Cyclization

3-(4-Bromophenyl)oxetane

Suzuki Coupling Buchwald-Hartwig Amination Heck Reaction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
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